[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃BO₄
- Molecular Weight : 196.01 g/mol
- SMILES Notation : COCCOc1ccc(cc1)B(O)O
This compound features a boron atom bonded to a phenyl group and hydroxyl functionalities, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the boron atom allows for unique interactions that can modulate enzymatic activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to cancer progression.
- Receptor Modulation : It may act as a modulator for receptors related to inflammation and pain, suggesting possible applications in analgesic therapies.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study 2 : Research indicated that this compound inhibited pro-inflammatory cytokines in macrophages, suggesting its potential in managing conditions like rheumatoid arthritis.
Cytokine | Reduction (%) | Concentration (µM) |
---|---|---|
TNF-α | 40 | 10 |
IL-6 | 35 | 10 |
Toxicology and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate:
- Acute Toxicity : Classified as acute toxic (Category 3), with observed effects at high doses.
- Long-term Effects : Further research is needed to determine chronic exposure impacts.
Properties
Molecular Formula |
C10H15BO4 |
---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
[2-(2-methoxyethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-8-3-4-10(15-6-5-14-2)9(7-8)11(12)13/h3-4,7,12-13H,5-6H2,1-2H3 |
InChI Key |
ORTCRKFZISWXSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.